2-Methylvaleric acid

Description

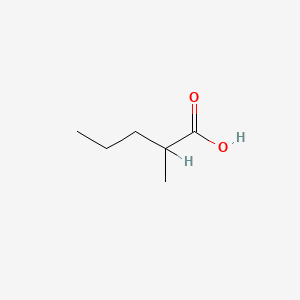

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMEVBMNZIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021633 | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.922 | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-61-0, 27936-41-0, 22160-39-0 | |

| Record name | 2-Methylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bacterial Synthesis of 2-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentanoic acid, a branched-chain fatty acid, holds significance as a precursor for biofuels and specialty chemicals, and its synthesis pathway is of considerable interest in metabolic engineering. In bacteria, this six-carbon carboxylic acid is primarily synthesized through the catabolism of the branched-chain amino acid L-isoleucine. This technical guide provides a comprehensive overview of the core synthesis pathway, detailing the enzymatic steps, and presenting key quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of the involved enzymes and the quantification of the final product, supplemented with visual diagrams of the metabolic route and experimental workflows to facilitate understanding and application in research and development.

The Core Synthesis Pathway of 2-Methylpentanoic Acid from Isoleucine

The biosynthesis of 2-methylpentanoic acid in bacteria is a multi-step enzymatic process initiated from the branched-chain amino acid L-isoleucine. The pathway involves a series of catabolic reactions that convert isoleucine into 2-methylpentanoyl-CoA, which is then hydrolyzed to yield the final product.

The key enzymatic steps are:

-

Transamination of L-isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT) . This step converts L-isoleucine into its corresponding α-keto acid, 2-keto-3-methylvalerate.[1][2]

-

Oxidative Decarboxylation: The resulting 2-keto-3-methylvalerate undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex crucial in the catabolism of all three branched-chain amino acids.[3][4]

-

Dehydrogenation: 2-Methylbutanoyl-CoA is then dehydrogenated to form 2-methyl-2-pentenoyl-CoA by 2-methylacyl-CoA dehydrogenase .[5][6]

-

Hydration: The double bond in 2-methyl-2-pentenoyl-CoA is hydrated by enoyl-CoA hydratase to yield 3-hydroxy-2-methylpentanoyl-CoA.[7][8]

-

Dehydrogenation: The hydroxyl group of 3-hydroxy-2-methylpentanoyl-CoA is oxidized by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase , an NAD+-dependent enzyme, to form 2-methylacetoacetyl-CoA.[7][9]

-

Thiolytic Cleavage: Thiolase catalyzes the cleavage of 2-methylacetoacetyl-CoA into acetyl-CoA and propanoyl-CoA.[5][10] However, for the synthesis of 2-methylpentanoic acid, a different reaction sequence is likely where 2-methylbutanoyl-CoA is elongated. More research is needed to fully elucidate the exact subsequent steps leading to a C6 acyl-CoA. Assuming a similar mechanism to fatty acid synthesis, a subsequent condensation with acetyl-CoA could lead to a C7 intermediate, followed by further reactions.

-

Thioester Hydrolysis: The final step involves the hydrolysis of the thioester bond in the 2-methylpentanoyl-CoA intermediate to release free 2-methylpentanoic acid. This reaction is catalyzed by a thioesterase . Several bacterial thioesterases have been identified with activity towards branched-chain acyl-CoAs.[11][12]

Below is a diagram illustrating this synthesis pathway.

Quantitative Data on Pathway Enzymes

The efficiency of the 2-methylpentanoic acid synthesis pathway is dependent on the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in this pathway from various bacterial sources. It is important to note that kinetic parameters can vary significantly depending on the bacterial species and the specific experimental conditions.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Reference |

| Branched-Chain Aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | - | - | - | [13] |

| Thermus thermophilus | 3-Methyl-2-oxopentanoic acid | 6.59 ± 1.2 | 1.44 ± 0.07 | - | [2] | |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Bovine Mitochondria | α-Ketoisovalerate | 0.05 - 0.06 | 13-15 nmol/h/mg | - | [14] |

| Enoyl-CoA Hydratase | Aeromonas caviae | Crotonyl-CoA | - | - | - | [15] |

| 3-Hydroxyacyl-CoA Dehydrogenase | Clostridium butyricum | (S)-3-Hydroxybutyryl-CoA | - | - | - | [16] |

| Nitrosopumilus maritimus | (S)-3-Hydroxybutyryl-CoA | 0.005 | 96 | - | [17] | |

| Thiolase | Zoogloea ramigera | Acetoacetyl-CoA | - | - | - | [5] |

Note: A direct comparison of Vmax and specific activity is challenging due to variations in assay conditions and reporting units across different studies. Further research is required to obtain a complete and standardized set of kinetic data for all enzymes in the pathway from a single bacterial species.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the 2-methylpentanoic acid synthesis pathway.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This protocol is adapted from a coupled-enzyme assay for E. coli BCAT.[13]

Principle: The α-ketoglutarate produced from the transamination reaction is measured in a coupled reaction with (R)-2-hydroxyglutarate dehydrogenase, which oxidizes NADH. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Isoleucine solution: 100 mM in deionized water

-

α-Ketoglutarate solution: 50 mM in deionized water

-

NADH solution: 10 mM in assay buffer

-

(R)-2-hydroxyglutarate dehydrogenase: 10 U/mL in assay buffer

-

Bacterial cell lysate or purified BCAT enzyme

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL Assay Buffer

-

50 µL L-Isoleucine solution

-

50 µL α-Ketoglutarate solution

-

20 µL NADH solution

-

10 µL (R)-2-hydroxyglutarate dehydrogenase

-

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the bacterial cell lysate or purified BCAT enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

This protocol describes a spectrophotometric assay for the BCKDH complex.[14]

Principle: The activity of the BCKDH complex is determined by measuring the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 0.1% Triton X-100.

-

NAD+ solution: 20 mM in assay buffer.

-

Coenzyme A (CoA) solution: 5 mM in assay buffer.

-

2-Keto-3-methylvalerate solution: 20 mM in assay buffer.

-

Mitochondrial extract or purified BCKDH complex.

Procedure:

-

In a 1 mL cuvette, combine:

-

880 µL Assay Buffer

-

50 µL NAD+ solution

-

20 µL CoA solution

-

-

Add 50 µL of the mitochondrial extract or purified BCKDH complex and incubate at 30°C for 3 minutes.

-

Start the reaction by adding 50 µL of the 2-keto-3-methylvalerate solution.

-

Monitor the increase in absorbance at 340 nm for 10 minutes.

-

The rate of NADH formation is proportional to the BCKDH activity.

Enoyl-CoA Hydratase Activity Assay

This protocol is based on the hydration of crotonyl-CoA.[15][18]

Principle: The hydration of the double bond in an enoyl-CoA substrate, such as crotonyl-CoA, leads to a decrease in absorbance at 263 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Crotonyl-CoA solution: 0.25 mM in assay buffer.

-

Bacterial cell lysate or purified enoyl-CoA hydratase.

Procedure:

-

In a quartz cuvette, add 290 µL of the assay buffer containing 0.25 mM crotonyl-CoA.

-

Equilibrate to 30°C.

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Measure the decrease in absorbance at 263 nm for 5 minutes.

-

Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase.[6][19]

Principle: The oxidation of a 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH, which is monitored at 340 nm.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

-

(S)-3-Hydroxybutyryl-CoA solution: 5.4 mM in assay buffer.

-

NAD+ solution: 10 mM in assay buffer.

-

Bacterial cell lysate or purified 3-hydroxyacyl-CoA dehydrogenase.

Procedure:

-

In a 1 mL cuvette, mix:

-

900 µL Assay Buffer

-

50 µL (S)-3-Hydroxybutyryl-CoA solution

-

-

Incubate at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the NAD+ solution and the enzyme solution.

-

Record the increase in absorbance at 340 nm for 5-10 minutes.

Thiolase Activity Assay

This protocol describes a coupled enzyme assay for thiolase activity.[4]

Principle: The acetyl-CoA produced by the thiolytic cleavage of acetoacetyl-CoA is used by citrate synthase to produce citrate and CoA. This reaction is coupled to the reduction of NAD+ by malate dehydrogenase, which is monitored at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 5 mM MgCl2.

-

Acetoacetyl-CoA solution: 1 mM in assay buffer.

-

CoA solution: 1 mM in assay buffer.

-

L-Malate solution: 10 mM in assay buffer.

-

NAD+ solution: 10 mM in assay buffer.

-

Malate dehydrogenase: 10 U/mL.

-

Citrate synthase: 10 U/mL.

-

Bacterial cell lysate or purified thiolase.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL L-Malate solution

-

50 µL NAD+ solution

-

10 µL Malate dehydrogenase

-

10 µL Citrate synthase

-

50 µL CoA solution

-

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the acetoacetyl-CoA solution and the enzyme sample.

-

Monitor the increase in absorbance at 340 nm.

Quantification of 2-Methylpentanoic Acid by GC-MS

This protocol provides a general workflow for the quantification of 2-methylpentanoic acid from bacterial culture.[20][21][22]

Principle: 2-Methylpentanoic acid is extracted from the bacterial culture supernatant and derivatized to a more volatile ester form for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram:

Procedure:

-

Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Extraction: Acidify the supernatant to pH ~2 with HCl. Extract the organic acids with an equal volume of an organic solvent like ethyl acetate or diethyl ether. Repeat the extraction three times.

-

Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization: To the dried extract, add a derivatizing agent (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat as required to convert the carboxylic acid to its methyl or trimethylsilyl ester.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized 2-methylpentanoic acid.

-

-

Quantification: Identify the peak corresponding to the derivatized 2-methylpentanoic acid by its retention time and mass spectrum. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized 2-methylpentanoic acid.

Conclusion

The bacterial synthesis of 2-methylpentanoic acid via the isoleucine degradation pathway presents a promising route for the biotechnological production of this valuable chemical. A thorough understanding of the enzymes involved, their kinetic properties, and robust analytical methods are essential for optimizing production through metabolic engineering. This technical guide provides a foundational resource for researchers and professionals aiming to explore and engineer this pathway. Future research should focus on a more detailed characterization of the later-stage enzymes, particularly the thioesterases, and the elucidation of regulatory mechanisms governing the metabolic flux through this pathway in various bacterial hosts. Such knowledge will be instrumental in developing efficient and economically viable microbial cell factories for 2-methylpentanoic acid production.

References

- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 2. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 3. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial thiolase - Proteopedia, life in 3D [proteopedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Understanding the function of bacterial and eukaryotic thiolases II by integrating evolutionary and functional approaches - CONICET [bicyt.conicet.gov.ar]

- 9. Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 20. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 2-Methylvaleric Acid in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced in the mammalian gut through the microbial fermentation of branched-chain amino acids. As a key metabolite of the gut microbiota, this compound is emerging as a significant signaling molecule in host-microbe interactions, with potential implications for metabolic health and inflammatory responses. This technical guide provides a comprehensive overview of the known biological functions of this compound in the gut, with a focus on its signaling pathways, anti-inflammatory mechanisms, and relevant experimental protocols.

Recent studies have indicated that the concentration of this compound in the gut can be influenced by diet and the composition of the gut microbiota. Altered levels of this SCFA have been observed in metabolic conditions such as type 2 diabetes, suggesting its potential as a biomarker and a therapeutic target.[1] Its biological effects are thought to be mediated primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1]

Signaling Pathways of this compound

This compound, like other SCFAs, exerts its effects on host cells by activating specific cell surface receptors and by intracellular mechanisms. The primary signaling pathways identified involve G-protein coupled receptors GPR41 and GPR43, and the inhibition of histone deacetylases.

G-Protein Coupled Receptor (GPCR) Signaling

This compound is a ligand for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[2] Activation of these receptors on various cell types in the gut, including enteroendocrine cells and immune cells, triggers downstream signaling cascades that modulate physiological responses.

-

GPR41 (FFAR3): This receptor is coupled to inhibitory G-proteins (Gi/o).[3][4] Upon activation by SCFAs, GPR41 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of energy homeostasis.[3][4] In enteroendocrine L-cells, GPR41 activation can stimulate the release of peptide YY (PYY), a hormone that slows gut motility and promotes satiety. While propionate is a high-potency agonist for GPR41, branched-chain SCFAs are also recognized as active ligands.[2]

-

GPR43 (FFAR2): GPR43 is coupled to both inhibitory (Gi/o) and stimulatory (Gq) G-proteins.[5][6] Its activation can therefore lead to a decrease in cAMP and an increase in intracellular calcium concentrations ([Ca2+]). This dual signaling capacity allows for a wider range of cellular responses, including the modulation of inflammatory pathways. GPR43 is highly expressed in immune cells and is thought to play a crucial role in mediating the anti-inflammatory effects of SCFAs.

Quantitative Data on GPCR Activation

| Receptor | Ligand | EC50 (µM) | Cell Line | Assay Type | Reference |

| GPR43 | Acetate | 300 | CHO | cAMP inhibition | [7] |

| GPR43 | Propionate | ~50-100 | CHO | cAMP inhibition | [5] |

| GPR43 | Butyrate | ~100-300 | CHO | cAMP inhibition | [5] |

| GPR41 | Propionate | 2.1 | HEK293 | Calcium flux | [2] |

| GPR41 | Butyrate | ~10-50 | - | - | [2] |

| GPR41 | Valerate | ~10-50 | - | - | [2] |

Note: The table highlights the lack of specific EC50 values for this compound. The data for other SCFAs are provided for comparative context.

Histone Deacetylase (HDAC) Inhibition

In addition to receptor-mediated signaling, this compound can enter intestinal epithelial cells and act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can lead to histone hyperacetylation, a more open chromatin structure, and altered gene expression. This mechanism is a key component of its anti-inflammatory and anti-proliferative effects.

Quantitative Data on HDAC Inhibition

Specific IC50 values for this compound against different HDAC isoforms are not well-documented in publicly available literature. The table below presents data for related SCFAs to provide a general understanding of their inhibitory potential.

| HDAC Isoform(s) | Inhibitor | IC50 (µM) | Cell Line/Source | Reference |

| Class I & II | Valproic Acid (related SCFA) | ~500-1000 | - | [8] |

| HDAC1 | Valproic Acid | ~400 | - | [8] |

| HDAC6 | Valeric Acid | Weak inhibition | - | [2] |

Note: The table illustrates the absence of specific IC50 values for this compound. Data for valproic acid and valeric acid are included as related compounds.

Anti-inflammatory Effects of this compound

A key biological function of this compound in the gut is its ability to modulate inflammatory responses. This is particularly relevant in the context of maintaining gut homeostasis and potentially mitigating inflammatory bowel diseases.

Inhibition of the NF-κB Pathway through SUMOylation

One of the proposed anti-inflammatory mechanisms of branched-chain fatty acids, including isomers of this compound, involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines.

Recent evidence suggests that BCFAs can increase the post-translational modification of proteins with Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation, in intestinal cells. This increased SUMOylation can target inhibitory proteins in the NF-κB pathway, such as IκBα. The SUMOylation of IκBα can enhance its stability and prevent its degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus to activate pro-inflammatory gene expression.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of SCFAs due to its high sensitivity and specificity.

Protocol for Quantification of this compound in Fecal Samples by GC-MS

This protocol is adapted from established methods for SCFA analysis.[9][10][11][12][13]

1. Sample Collection and Storage:

-

Collect fresh fecal samples and immediately freeze them at -80°C to prevent changes in SCFA concentrations due to continued microbial activity.

2. Sample Preparation and Extraction:

-

Weigh approximately 50-100 mg of frozen fecal sample.

-

Homogenize the sample in a solution of ice-cold phosphate-buffered saline (PBS) or a suitable extraction solvent (e.g., a mixture of isopropyl alcohol, acetonitrile, and deionized water).[10]

-

Add an internal standard, such as a deuterated analog of this compound or a structurally similar but absent SCFA (e.g., 2-ethylbutyric acid), to each sample for accurate quantification.

-

Acidify the homogenate with a strong acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs, making them more volatile.

-

Perform liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the SCFAs. Repeat the extraction process for complete recovery.

3. Derivatization (Optional but Recommended):

-

While underivatized SCFAs can be analyzed, derivatization improves chromatographic properties and sensitivity. A common method is esterification.

-

Evaporate the solvent from the extracted SCFAs under a gentle stream of nitrogen.

-

Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a mixture of isobutyl chloroformate and isobutanol, and incubate at an elevated temperature (e.g., 60-80°C) to form stable ester derivatives.[12]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a capillary column suitable for fatty acid analysis, such as a DB-FATWAX UI or a similar polar column.

-

Injection: Inject 1-2 µL of the derivatized sample in splitless or split mode.

-

Temperature Program: Start with an initial oven temperature of around 50-80°C, hold for a few minutes, then ramp up to a final temperature of 200-250°C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: Operate in selected ion monitoring (SIM) mode for the highest sensitivity and specificity. Select characteristic ions for this compound derivative and the internal standard.

-

5. Data Analysis:

-

Identify the this compound derivative peak based on its retention time and characteristic mass fragments.

-

Quantify the concentration by creating a standard curve using known concentrations of derivatized this compound standard and the internal standard. Calculate the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

This compound is a microbially-produced SCFA with significant potential to influence host physiology, particularly in the gut. Its roles in modulating inflammatory responses and energy metabolism through GPCR activation and HDAC inhibition highlight its importance in maintaining gut homeostasis. While the general mechanisms of action for SCFAs are becoming clearer, there is a pressing need for more specific research on this compound. Future studies should focus on determining its precise binding affinities and potencies for GPR41 and GPR43, as well as its inhibitory activity against specific HDAC isoforms. Elucidating the detailed signaling cascades initiated by this compound in different gut cell types will be crucial for understanding its full biological function and for harnessing its therapeutic potential in the context of metabolic and inflammatory diseases. The development of specific agonists and antagonists for its receptors will be invaluable tools in these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]

- 4. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

2-Methylvaleric Acid: A Fecal Biomarker for Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The gut microbiome's profound influence on host metabolism is a rapidly evolving field of research. Microbial metabolites, particularly short-chain fatty acids (SCFAs), have emerged as key signaling molecules in the intricate crosstalk between the gut microbiota and the host. Among these, 2-Methylvaleric acid, a branched-chain fatty acid produced by the microbial fermentation of amino acids, is gaining prominence as a potential fecal biomarker for metabolic diseases, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The concentration of this compound in human feces can vary based on factors such as diet, gut microbiota composition, and host metabolic health. While extensive human data specifically for this compound in metabolic disease is still emerging, existing studies on SCFAs provide valuable context.

| Analyte | Sample Type | Condition | Concentration Range | Reference |

| n-Valeric Acid | Human Feces (wet weight) | Healthy Adults | 0.6 - 3.8 mmol/kg | [1] |

| Isovaleric Acid | Human Feces (wet weight) | Healthy Adults | 0.8 - 5.9 mmol/kg | [1] |

| Various SCFAs | Human Feces | Obese vs. Non-obese | Obese individuals may have altered SCFA profiles.[2][3] | [2][3] |

| This compound | Feces (Diabetic Mouse Model) | Diabetic vs. Normal Control | Significantly reduced in diabetic mice. | [4] |

Note: Data on specific concentrations of this compound in human metabolic diseases is an active area of research. The provided data for n-valeric and isovaleric acids from healthy individuals offers a baseline for comparison. Studies in animal models suggest a significant reduction in fecal this compound in diabetic states.[4]

Experimental Protocols

Accurate quantification of this compound in fecal samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Fecal Sample Collection and Storage

-

Collection: Fecal samples should be collected in sterile containers.

-

Storage: Samples should be immediately frozen and stored at -80°C to prevent changes in metabolite profiles.

Sample Preparation and Extraction

A generalized workflow for SCFA extraction from fecal samples is outlined below. Specific protocols may vary.

GC-MS Analysis Protocol

-

Derivatization: Esterification is commonly employed to increase the volatility of SCFAs for GC-MS analysis. A popular method involves derivatization with isobutyl chloroformate in an aqueous solution.

-

Instrumentation: An Agilent 5977B GC/MSD with a 7890B GC is a suitable platform.

-

Column: A capillary column such as a DB-FFAP (30 m x 0.25 mm x 0.25 µm) is recommended.

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 50°C, ramped to 200°C.

-

Detection: Mass spectrometry is used for detection and quantification.

LC-MS/MS Analysis Protocol

-

Derivatization: Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can enhance sensitivity.

-

Instrumentation: A system such as a Sciex Qtrap 4000 with a reversed-phase UPLC system.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for high selectivity and sensitivity.

Mechanisms of Action

This compound, like other SCFAs, exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

This compound is an agonist for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6] These receptors are expressed in various cell types, including intestinal epithelial cells, immune cells, and adipocytes.

Activation of FFAR2 can couple to both Gαq and Gαi/o proteins.[5] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC) and downstream mitogen-activated protein kinase (MAPK) signaling.[7][8] FFAR3 primarily couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Recent evidence also suggests that FFAR2 and FFAR3 can form heteromers, resulting in distinct signaling profiles.[9][10]

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, including valeric acid and its derivatives, can act as inhibitors of histone deacetylases (HDACs).[4][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.

By inhibiting HDACs, this compound can lead to hyperacetylation of histones, resulting in a more open chromatin structure that is permissive for transcription.[12] This can lead to the upregulation of genes involved in cell cycle control, such as p21, and apoptosis, which may have implications for cancer therapy.[3][4] The exact isoform specificity of this compound and the full spectrum of genes it regulates via this mechanism are areas of ongoing investigation.

Conclusion

This compound is a promising fecal biomarker that reflects the metabolic activity of the gut microbiota and is linked to host metabolic health. Its multifaceted mechanism of action, involving both GPCR signaling and HDAC inhibition, makes it a molecule of significant interest for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. Standardized and validated analytical methods are essential for advancing research in this area and for ultimately translating these findings into clinical applications. Further studies in human cohorts are needed to firmly establish the quantitative relationship between fecal this compound levels and the risk and progression of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Gut microbiota and fecal short chain fatty acids differ with adiposity and country of origin: The METS-Microbiome Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Microbiome Composition in Obese and Non-Obese Persons: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 6. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

Physical properties of 2-Methylvaleric acid including boiling point and solubility

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 2-Methylvaleric acid (CAS No: 97-61-0), a branched-chain short-chain fatty acid.[1] Also known as 2-methylpentanoic acid, this compound is a colorless to pale yellow liquid with a pungent, acrid odor.[2][3][4] It is utilized in the formulation of flavors and fragrances and serves as a building block in the synthesis of plasticizers, vinyl stabilizers, and alkyd resins.[2][4] Understanding its physical characteristics, such as boiling point and solubility, is fundamental for its application in chemical synthesis, drug development, and metabolic research.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Temperature/Conditions |

| Boiling Point | 196 - 198 °C | at 760 mmHg[5][6][7][8] |

| Solubility in Water | 13 g/L | [2][4][5] |

| Solubility in Organic Solvents | Soluble | Ethanol, Ether, Chloroform[4] |

| Density | 0.931 g/mL | at 25 °C[2] |

| Melting Point | -85 °C | [6] |

| Flash Point | 91 - 93 °C | Closed Cup[7] |

| Refractive Index (nD) | 1.411 - 1.416 | at 20 °C[6][8] |

| pKa | 4.782 | at 25 °C |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10] For carboxylic acids, boiling points are exceptionally high for their molecular weight due to the formation of stable hydrogen-bonded dimers.[11][12][13] Two common methods for its determination are the distillation method and the capillary method.

a) Simple Distillation Method: This method is suitable for determining the boiling point of a liquid sample of 5 mL or more.[9]

-

Apparatus Setup: A distillation flask is filled with the liquid (e.g., this compound) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the condensation of the vapor, is the boiling point of the liquid.[9] It is crucial to record the atmospheric pressure as the boiling point varies with pressure.[10]

b) Capillary Method (Siwoloboff's Method): This micro-method is ideal for small quantities of liquid.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[13]

-

Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube) to ensure uniform heating.[10]

-

Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Temperature Reading: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]

Solubility provides critical information about the polarity and functional groups present in a molecule.[14] The principle "like dissolves like" is a guiding rule, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[15][16]

a) Qualitative Solubility Test: This protocol determines the solubility of a compound in various solvents to classify it.

-

Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a small test tube.[14]

-

Solvent Addition: Approximately 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) is added in small portions.[14]

-

Observation: After each addition, the test tube is shaken vigorously. The compound is classified as "soluble" if it dissolves completely. If the compound dissolves, its acid-base properties can be further tested with litmus paper.[14]

-

Interpretation for this compound:

-

Water: As a compound with a polar carboxylic acid group and a relatively short non-polar alkyl chain (six carbons total), this compound exhibits limited solubility in water.[2][4]

-

Aqueous Base (NaOH, NaHCO₃): Being a carboxylic acid, it readily reacts with aqueous bases to form a highly polar and water-soluble sodium salt (sodium 2-methylvalerate), thus dissolving in these solutions.[17]

-

Aqueous Acid (HCl): No reaction occurs, and solubility is not expected to increase compared to water.

-

Organic Solvents (Ethanol, Ether): The non-polar alkyl chain allows it to be soluble in common organic solvents like ethanol, ether, and chloroform.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative determination of a compound's solubility class, a standard procedure in organic chemistry.

Caption: Workflow for determining the solubility class of an organic compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 97-61-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-methyl valeric acid [thegoodscentscompany.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. google.com [google.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

2-Methylvaleric Acid: A Potential Modulator of the Inflammatory Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the role of 2-Methylvaleric acid in the inflammatory response is limited in publicly available scientific literature. This guide synthesizes information on structurally related compounds, particularly other branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs), to project a potential role and provide a framework for future research.

Introduction to this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain saturated fatty acid.[1] It is a naturally occurring compound found in some plants, such as Pelargonium graveolens, and is used as a flavoring agent and fragrance.[1] As a member of the branched-chain fatty acid family, its structure suggests potential involvement in metabolic and signaling pathways that influence cellular and physiological processes, including inflammation.

Recent research has highlighted the anti-inflammatory and immunomodulatory properties of BCFAs and other short-chain fatty acids.[2][3][4][5][6][7] These compounds can influence the expression of key inflammatory mediators and modulate critical signaling pathways. This guide will explore the potential mechanisms by which this compound may exert an anti-inflammatory effect, drawing parallels from closely related molecules.

The Inflammatory Cascade: Potential Targets for this compound

Inflammation is a complex biological response involving a host of signaling molecules and immune cells.[8][9][10] Key pathways that orchestrate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[2][8][9]

Based on studies of other BCFAs, this compound could potentially exert anti-inflammatory effects by:

-

Inhibiting the NF-κB Pathway: This is a central pathway in inflammation. BCFAs have been shown to suppress the activation of NF-κB, thereby reducing the transcription of numerous pro-inflammatory genes.[11]

-

Modulating MAPK Signaling: The MAPK pathways are involved in cellular stress responses and the production of inflammatory cytokines.

-

Decreasing Pro-inflammatory Cytokine Production: By acting on the upstream signaling pathways, this compound may reduce the synthesis and release of key inflammatory cytokines.[2][11]

-

Inhibiting Inflammatory Enzymes: Like some other fatty acids, it might inhibit enzymes such as COX-2 and lipoxygenases (LOX), which are crucial for the production of prostaglandins and leukotrienes, respectively.[3][4][9]

Quantitative Data on Related Branched-Chain Fatty Acids

Direct quantitative data on the anti-inflammatory activity of this compound is not currently available. However, studies on other BCFAs provide valuable insights into the potential efficacy. The following tables summarize the observed effects of related compounds on key inflammatory markers.

Table 1: Effect of iso-Branched-Chain Fatty Acids on Inflammatory Gene Expression in Human Visceral Adipocytes

| Gene | BCFA Treatment | Concentration | Change in Expression | Reference |

| COX-2 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |

| ALOX-15 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |

| IL-6 | 14-methylpentadecanoic acid | 10 µM | Decrease | [3] |

Table 2: Effect of iso- and anteiso-Branched-Chain Fatty Acids on Inflammatory Gene Expression in HepG2 Cells

| Gene | BCFA Treatment | Concentration | Change in Expression | Reference |

| CRP | 14-methylpentadecanoic acid (iso) | 5-10 µM | Decrease | [2] |

| IL-6 | 14-methylpentadecanoic acid (iso) | 5-10 µM | Decrease | [2] |

| CRP | 12-methyltetradecanoic acid (anteiso) | Not specified | Increase | [2] |

| IL-6 | 12-methyltetradecanoic acid (anteiso) | Not specified | Increase | [2] |

Table 3: Effect of Branched-Chain Fatty Acids on Cytokine Gene Expression in LPS-Induced Calf Small Intestinal Epithelial Cells

| Gene | BCFA Treatment | Effect | Reference |

| IL-1β | BCFA supplementation | Downregulation | [11] |

| IL-8 | BCFA supplementation | Downregulation | [11] |

| TNF-α | BCFA supplementation | Downregulation | [11] |

| IFN-γ | BCFA supplementation | Downregulation | [11] |

| IL-6 | BCFA supplementation | Reduced levels | [11] |

| IL-10 | BCFA supplementation | Increased expression | [11] |

Signaling Pathways and Experimental Workflows

Visualizing Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound might modulate based on evidence from related fatty acids.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory properties of a compound like this compound.

Caption: Standard experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

To validate the hypothesized anti-inflammatory effects of this compound, the following experimental protocols, adapted from standard methodologies, can be employed.

In Vitro Anti-inflammatory Assay using Macrophages

-

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.

-

Methodology:

-

Cell Culture: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or media).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess reagent assay.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Lyse the remaining cells to extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Nos2, Tnf, Il6, and Il1b.

-

Western Blotting: To investigate the mechanism, treat cells for a shorter duration (e.g., 30-60 minutes) and perform Western blotting on cell lysates to detect the phosphorylated (activated) forms of key signaling proteins like p65 (NF-κB) and p38 (MAPK).

-

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

-

Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

-

Methodology:

-

Acclimatization: Acclimatize animals for at least one week with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Positive control (e.g., Diclofenac, 25 mg/kg, intraperitoneally).

-

Groups 3-5: this compound at different doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally).

-

-

Compound Administration: Administer the respective treatments to each group 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

-

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on branched-chain and short-chain fatty acids strongly suggests that this compound is a promising candidate for possessing anti-inflammatory properties. It is hypothesized that this compound could modulate key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine and mediator production.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies as outlined in this guide. Key research questions include:

-

What is the dose-dependent effect of this compound on cytokine production in various immune cell types?

-

Does this compound directly inhibit the activation of the NF-κB and MAPK pathways?

-

What is the efficacy of this compound in various animal models of acute and chronic inflammation?

-

What are the specific molecular targets of this compound within the inflammatory cascade?

Answering these questions will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent for a range of inflammatory diseases.

References

- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Yet Understated Presence of 2-Methylvaleric Acid: A Technical Guide to its Natural Occurrence

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biosynthesis, and potential signaling roles of 2-Methylvaleric acid in plants and animals. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a branched-chain fatty acid, is a naturally occurring compound found in a diverse range of biological systems, from plants to animals. While not as abundant as other short-chain fatty acids, its presence as a metabolic byproduct and potential signaling molecule has garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the current knowledge surrounding the natural occurrence of this compound, including quantitative data, experimental methodologies for its detection, and an exploration of its biosynthetic origins and putative biological functions.

Natural Occurrence of this compound

This compound has been identified in various natural sources, where it often contributes to the characteristic aroma and flavor profiles of foods. It is also a product of microbial metabolism in the gut and a component of animal chemical communication.

In Plants

While this compound is not a universally prominent compound in the plant kingdom, it has been reported in some species. Its presence is often in trace amounts and can be influenced by factors such as plant variety and maturity. One of the most cited plant sources is the essential oil of Pelargonium graveolens (rose geranium), although many compositional analyses of this essential oil do not explicitly list this compound, suggesting its concentration is likely very low and variable[1]. It has also been mentioned as a flavor component in fruits like cherimoya, though quantitative data is scarce[2].

In Animals

In the animal kingdom, this compound is primarily a product of the metabolic activity of gut microbiota on branched-chain amino acids, particularly isoleucine.[3][4] Consequently, it is a common constituent of feces.[4] Beyond its presence as a metabolic byproduct, this compound has been identified as a component of scent markings in some mammals, suggesting a role in chemical communication. For instance, it is a known constituent of the anal sac secretions of domestic cats (Felis catus).[5][6][7][8]

Data Presentation: Quantitative Occurrence

The following tables summarize the available quantitative data for this compound and related short-chain fatty acids in various natural sources. It is important to note that direct quantification of this compound is not always available, and in such cases, data for related compounds are provided for context.

| Plant Source | Compound | Concentration | Reference |

| Cherimoya Fruit Pulp | Hexanoic Acid | 3 mg/kg | Z Lebensm Unters Forsch (1985)[9] |

Table 1: Quantitative Data of a Related Short-Chain Fatty Acid in a Plant Source. Note: Direct quantitative data for this compound in plants is limited in the reviewed literature.

| Animal Source | Compound | Concentration Range (wet weight) | Reference |

| Human Feces | Valeric Acid | 190-2940 nmol/g | Anal Chim Acta (2015)[2] |

| Human Feces | n-Valeric Acid | 0.6-3.8 mmol/kg | Scand J Gastroenterol (1987)[10] |

| Diabetic Mouse Feces (model) | This compound | Significantly reduced vs. controls | MedChemExpress[4] |

Table 2: Quantitative Data of this compound and Related Compounds in Animal Sources.

Biosynthesis of this compound

This compound is a downstream product of the catabolism of the branched-chain amino acid, L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions that are well-characterized.

The pathway begins with the transamination of L-isoleucine to α-keto-β-methylvalerate, catalyzed by a branched-chain aminotransferase. This is followed by oxidative decarboxylation to form 2-methylbutyryl-CoA, a reaction mediated by the branched-chain α-keto acid dehydrogenase complex. Subsequent enzymatic steps, including dehydrogenation, hydration, and another dehydrogenation, lead to the formation of 2-methylacetoacetyl-CoA. Finally, a thioester hydrolysis step can yield this compound.

Figure 1: Biosynthetic pathway of this compound from L-Isoleucine.

Potential Signaling Roles of this compound

Emerging evidence suggests that this compound may act as a signaling molecule, potentially influencing host metabolism and inflammatory responses. Two primary mechanisms have been proposed: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][4]

Short-chain fatty acids are known ligands for several GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41). Activation of these receptors can trigger various downstream signaling cascades, impacting processes like glucose homeostasis and immune cell function. Similarly, by inhibiting HDACs, short-chain fatty acids can modulate gene expression through epigenetic mechanisms, leading to changes in cellular function. While the direct interaction of this compound with specific GPCRs and HDACs requires further investigation, its structural similarity to other known active short-chain fatty acids points to a plausible role in these signaling pathways.

Figure 2: Proposed signaling mechanisms of this compound.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.

Sample Preparation and Extraction of Short-Chain Fatty Acids

Objective: To extract short-chain fatty acids, including this compound, from biological samples such as feces or tissue homogenates.

Materials:

-

Biological sample (e.g., feces, tissue)

-

Internal standard solution (e.g., deuterated this compound or another odd-chain fatty acid)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC vials

Procedure:

-

Weigh a known amount of the homogenized biological sample into a centrifuge tube.

-

Spike the sample with a known amount of the internal standard solution.

-

Acidify the sample by adding HCl or H₂SO₄ to a final pH of approximately 2. This protonates the fatty acids, making them more soluble in organic solvents.

-

Add the extraction solvent to the tube, vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer containing the fatty acids to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the prepared extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid analysis (e.g., a wax or polar-modified column)

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp to 150 °C at 10 °C/minute

-

Ramp to 240 °C at 20 °C/minute, hold for 5 minutes

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

Quantification is performed by creating a calibration curve using known concentrations of this compound standard and the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.

Figure 3: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring branched-chain fatty acid with a widespread but often low-level presence in both the plant and animal kingdoms. Its origins are primarily linked to the microbial metabolism of isoleucine. While its role as a flavor and aroma compound is acknowledged, its potential as a signaling molecule involved in metabolic and inflammatory regulation is an exciting and emerging area of research.

Future research should focus on several key areas:

-

Quantitative Analysis: More comprehensive studies are needed to accurately quantify the concentration of this compound in a wider variety of plants, foods, and animal tissues and secretions.

-

Biosynthesis Regulation: A deeper understanding of the factors that regulate the biosynthesis of this compound, particularly the activity of the gut microbiome, is required.

-

Signaling Pathway Elucidation: Detailed investigations into the specific G protein-coupled receptors and histone deacetylases that interact with this compound are crucial to unravel its precise signaling mechanisms and physiological effects.

The development of more sensitive and targeted analytical methods will be instrumental in advancing our knowledge of this intriguing molecule and its role in biological systems, potentially opening new avenues for therapeutic intervention and drug development.

References

- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the microbiome and volatile compounds in anal gland secretions from domestic cats (Felis catus) using metagenomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Olfactory discrimination of anal sac secretions in the domestic cat and the chemical profiles of the volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Volatile acids in tropical fruits: cherimoya (Annona cherimolia, Mill.), guava (psidium guajava, L.), mango (Mangifera indica, L., var. Alphonso), papaya (Carica papaya, L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application